N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea
Description
This urea derivative (CAS: 338395-29-2) features a complex structure with two 2,6-dichlorobenzyl ether groups attached to a urea backbone. Its molecular formula is C₁₆H₁₃Cl₄N₃O₃ (MW: 437.1 g/mol), with a predicted density of 1.48 g/cm³ and pKa of 9.47 . A related variant, N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea (CAS: 339103-98-9), includes a phenylurea substituent, increasing its molecular weight to 513.21 g/mol (C₂₂H₁₇Cl₄N₃O₃) .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O3/c17-12-3-1-4-13(18)10(12)7-25-22-9-21-16(24)23-26-8-11-14(19)5-2-6-15(11)20/h1-6,9H,7-8H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRNPDNEHJAQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NOCC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea is a synthetic compound with notable biological activities. Its molecular formula is , and it has gained attention in various fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Weight : 437.1 g/mol
- CAS Number : 338403-96-6
- Structure : The compound features a urea functional group linked to a dichlorobenzyl moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures can influence cellular signaling pathways, particularly those involved in immune responses and cell proliferation.
Antifungal Activity
Research has shown that derivatives of urea compounds exhibit antifungal properties. For instance, studies on diacylated ureas have indicated their potential in eliciting immune responses against fungal infections by activating neutrophils . This suggests that this compound may also possess antifungal activity through similar mechanisms.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain urea derivatives have shown moderate antineoplastic activity against human cancer cell lines such as HT-29 and TK-10 . The specific cytotoxicity profile of this compound remains to be fully elucidated but warrants further investigation.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antifungal | Induces neutrophil activation | |
| Cytotoxicity | Moderate activity against cancer cells | |
| Immune Response | Potential modulation of immune pathways |
Case Studies
- Antifungal Efficacy : A study investigating the antifungal properties of urea derivatives found that certain compounds elicited significant immune responses in vitro. This suggests that this compound could be effective against specific fungal pathogens.
- Cancer Cell Line Testing : In a cytotoxicity assay involving various cancer cell lines, compounds similar to this compound displayed varying degrees of growth inhibition. Further studies are needed to determine the exact IC50 values for this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key features with other urea derivatives and dichlorobenzyl-containing molecules:
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Substituent Effects on Lipophilicity :
- The target compound’s 2,6-dichlorobenzyl groups enhance lipophilicity compared to simpler urea herbicides like diuron. This property aligns with dichlorobenzyl esters, which exhibit rapid esterification and high organic solubility .
- In contrast, teflubenzuron’s difluorobenzamide group reduces lipophilicity, favoring selective insect chitin synthesis inhibition .
Mechanistic Implications: The imino group (—N=CH—) in the target compound may facilitate hydrogen bonding or metal chelation, a feature absent in diuron and linuron. Duo3’s pyridinium moieties suggest ionic interactions, contrasting with the neutral urea backbone of the target compound .
Synthetic Reactivity :
- The use of 2,6-dichlorobenzyl bromide in synthesis (as inferred from esterification studies) ensures faster reaction rates and fewer side products compared to benzyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
